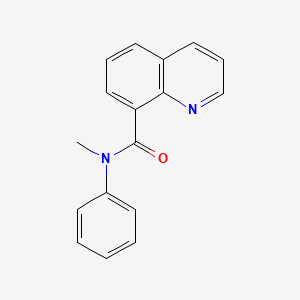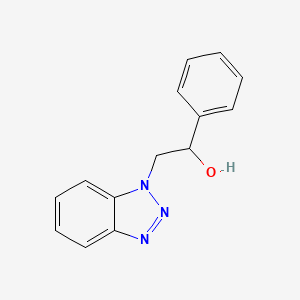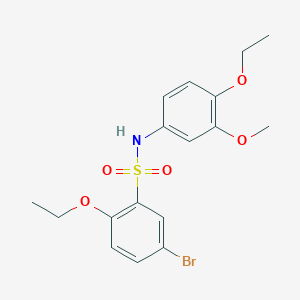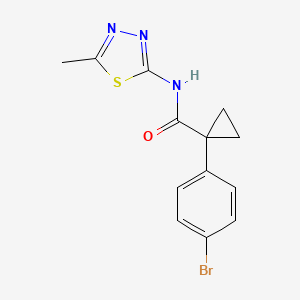
N-methyl-N-phenylquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenylquinoline-8-carboxamide (abbreviated as MPQC) is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQC has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of N-methyl-N-phenylquinoline-8-carboxamide and its interactions with biological molecules.
3. Clinical Trials: Clinical trials are needed to evaluate the potential therapeutic applications of N-methyl-N-phenylquinoline-8-carboxamide in humans.
Overall, N-methyl-N-phenylquinoline-8-carboxamide is a promising candidate for use in various research areas. Its wide range of applications and potent biological activity make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-phenylquinoline-8-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages of N-methyl-N-phenylquinoline-8-carboxamide include:
1. Wide Range of Applications: N-methyl-N-phenylquinoline-8-carboxamide has been found to have a wide range of applications in various research fields.
2. Potent
Activité Biologique
N-methyl-N-phenylquinoline-8-carboxamide has been found to have potent biological activity, making it a promising candidate for use in various research areas.
Some of the limitations of N-methyl-N-phenylquinoline-8-carboxamide include:
1. Limited Availability: N-methyl-N-phenylquinoline-8-carboxamide is a synthetic compound and can be difficult to synthesize in large quantities.
2. Cost: N-methyl-N-phenylquinoline-8-carboxamide can be expensive to synthesize, which can limit its use in certain research areas.
Orientations Futures
There are several future directions for research on N-methyl-N-phenylquinoline-8-carboxamide. Some of the key areas where further research is needed include:
1. Development of New
Méthodes De Synthèse
N-methyl-N-phenylquinoline-8-carboxamide can be synthesized using a multistep process involving the reaction of 8-hydroxyquinoline with N-methyl-N-phenylcarbamoyl chloride. The reaction results in the formation of N-methyl-N-phenylquinoline-8-carboxamide as a white crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-methyl-N-phenylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Some of the key research areas where N-methyl-N-phenylquinoline-8-carboxamide has been studied include:
1. Cancer Research: N-methyl-N-phenylquinoline-8-carboxamide has been found to have potential anticancer properties. Studies have shown that N-methyl-N-phenylquinoline-8-carboxamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy.
2. Neurodegenerative Diseases: N-methyl-N-phenylquinoline-8-carboxamide has been found to have neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: N-methyl-N-phenylquinoline-8-carboxamide has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-methyl-N-phenylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(14-9-3-2-4-10-14)17(20)15-11-5-7-13-8-6-12-18-16(13)15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGNVNFBFCKZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)

![2-[Furan-2-ylmethyl(methyl)amino]-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7519308.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-3-(methylsulfonylmethyl)benzamide](/img/structure/B7519313.png)
![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)

![2-[(4E)-1-[4-(difluoromethoxy)phenyl]-4-(furan-2-ylmethylidene)-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7519343.png)
![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)
![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)